Pregna-5,17(20)-dien-3beta-ol, (E)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1159-25-7 |
|---|---|
Molecular Formula |
C21H32O |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17E)-17-ethylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H32O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h4-5,16-19,22H,6-13H2,1-3H3/b14-4+/t16-,17-,18-,19-,20+,21-/m0/s1 |
InChI Key |
PCCYSJPJAOIFIV-QPXDLIRYSA-N |
SMILES |
CC=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C/C=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Synonyms |
(3β,17E)-Pregna-5,17(20)-dien-3-ol |
Origin of Product |
United States |
Enzymatic Transformations and Biosynthetic Significance of Pregna 5,17 20 Dien 3beta Ol and Its Analogues
Pregnadiene Intermediates in Steroidogenic Pathways
Pregnadiene steroids, characterized by two double bonds in the pregnane (B1235032) skeleton, are key intermediates in the biosynthesis of essential steroid hormones. Their formation and subsequent conversion are tightly regulated by specific enzymes that dictate the final steroid product.
Role in the Biosynthesis of C19 and C21 Steroids
Steroidogenesis is the process by which cholesterol is converted into steroid hormones. nih.gov The initial and rate-limiting step is the conversion of cholesterol (a C27 steroid) to pregnenolone (B344588) (a C21 steroid) by the enzyme cytochrome P450 side-chain cleavage (P450scc, or CYP11A1). nih.govkegg.jp From pregnenolone, the pathways diverge to produce C21 steroids (glucocorticoids and mineralocorticoids) and C19 steroids (androgens). kegg.jp
The enzyme CYP17A1 is a critical bifurcation point in this process. nih.gov It possesses two distinct activities: a 17α-hydroxylase activity and a 17,20-lyase activity. nih.govmedlineplus.gov
Formation of C21 Steroids: The 17α-hydroxylase activity of CYP17A1 converts pregnenolone and progesterone (B1679170) to their 17-hydroxylated counterparts, 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. nih.govmedlineplus.gov These 17-hydroxylated C21 steroids are precursors for glucocorticoids like cortisol. nih.gov Further hydroxylation at the C21 position by CYP21A2 is a key step in the synthesis of both glucocorticoids and mineralocorticoids. nih.gov
Formation of C19 Steroids: The 17,20-lyase activity of CYP17A1 cleaves the C17-C20 bond of 17-hydroxylated pregnane derivatives, converting C21 steroids into C19 steroids. nih.gov For example, it converts 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA), a primary androgen precursor. kegg.jp In the presence of cytochrome b₅, CYP17A1 can also metabolize a portion of pregnenolone to androsta-5,16-diene-3β-ol, a C19 pheromonal steroid. acs.orgnih.gov
Pregnadiene intermediates can arise through various enzymatic reactions and serve as substrates in these pathways, influencing the flux towards either C19 or C21 steroid end-products.
Substrate Specificity of Steroidogenic Enzymes for Pregnadiene Substrates
The efficiency and outcome of steroidogenic reactions are highly dependent on the structure of the steroid substrate and the specific enzyme involved. Human CYP17A1, for instance, exhibits a strong preference for substrates in the Δ5 pathway (like pregnenolone) over those in the Δ4 pathway (like progesterone) for its 17,20-lyase reaction. nih.gov The lyase activity of human CYP17A1 is approximately 50 times more efficient with 17α-hydroxypregnenolone as a substrate compared to 17α-hydroxyprogesterone. nih.govnih.gov This substrate preference is a key reason why DHEA production from pregnenolone is a major route for androgen synthesis in humans. nih.gov
The introduction of unsaturation, such as in pregnadiene analogues, can further alter substrate specificity and even reveal "hidden" or occult activities of steroidogenic enzymes. nih.govnih.gov For example, while CYP17A1 does not typically 21-hydroxylate its standard substrate pregnenolone, it demonstrates significant 21-hydroxylase activity when presented with the unsaturated analogue 16,17-dehydropregnenolone. nih.govacs.org This highlights that the substrate's conformation within the enzyme's active site, influenced by features like a C16-C17 double bond, is a critical determinant of the reaction's outcome.
Cytochrome P450-Mediated Biotransformations of Pregnadiene Derivatives
Cytochrome P450 enzymes are central to steroid metabolism, catalyzing a variety of oxidative reactions. nih.gov Their interactions with pregnadiene derivatives reveal the versatility of these enzymes in performing hydroxylations, epoxidations, and carbon-carbon bond cleavage.
Hydroxylase Activity (e.g., CYP17A1, CYP21A2)
Hydroxylation is a fundamental reaction in steroid synthesis, increasing the water solubility of the steroid and creating sites for further modification.
CYP17A1: This enzyme primarily catalyzes 17α-hydroxylation of pregnenolone and progesterone. medlineplus.govresearchgate.net However, studies using unsaturated substrates have shown that human CYP17A1 can also exhibit 21-hydroxylase activity. nih.govacs.org When acting on 16,17-dehydroprogesterone, CYP17A1 catalyzes both 16α,17-epoxidation and 21-hydroxylation in roughly equal measure. nih.govacs.org Similarly, with 16,17-dehydropregnenolone, it performs both 21-hydroxylation and 16α,17-epoxidation. acs.org
CYP21A2: This enzyme's principal role is the 21-hydroxylation of progesterone and 17α-hydroxyprogesterone to produce precursors for mineralocorticoids and glucocorticoids. nih.gov When presented with the unsaturated substrate 16,17-dehydroprogesterone, CYP21A2 overwhelmingly catalyzes 21-hydroxylation, with only trace amounts of epoxidation observed. acs.orgnih.gov This demonstrates its high specificity for the C21 position, even with altered substrates.
Epoxidation Reactions on Unsaturated Steroid Substrates (e.g., 16α,17-epoxidation)
While steroidogenic P450 enzymes are known for their hydroxylase activities, they can also perform epoxidation on substrates containing carbon-carbon double bonds in appropriate positions. acs.orgnih.gov This reactivity has been demonstrated with CYP17A1.
Using 16,17-dehydroprogesterone (pregna-4,16-diene-3,20-dione) as a substrate, CYP17A1 was found to catalyze the formation of a 16α,17-epoxide. nih.govacs.org
Similarly, CYP17A1 epoxidized 16,17-dehydropregnenolone (pregna-5,16-diene-3β-ol-20-one). acs.org
The extent of this epoxidation reaction appears to correlate with the enzyme's inherent 16α-hydroxylase activity. nih.govnih.gov For instance, a CYP17A1 mutant (A105L) with reduced 16α-hydroxylase activity also showed a significantly lower ratio of epoxide formation compared to 21-hydroxylation. nih.govacs.org This suggests that the same active site geometry that favors 16α-hydroxylation also facilitates the epoxidation of a C16-C17 double bond.
Oxidative Cleavage of Steroid Side Chains (e.g., C17-C20 bond cleavage)
The oxidative cleavage of the C17-C20 bond is the defining step in the production of C19 androgens from C21 precursors and is catalyzed by the 17,20-lyase activity of CYP17A1. nih.govnih.gov This reaction is mechanistically complex and involves the cleavage of a carbon-carbon bond, a less common reaction for P450 enzymes compared to hydroxylation. nih.gov
The reaction proceeds on 17-hydroxylated substrates like 17α-hydroxypregnenolone and 17α-hydroxyprogesterone. nih.gov The efficiency of this cleavage is significantly enhanced by the presence of cytochrome b₅, which acts as an allosteric effector and facilitates electron transfer. nih.gov While the primary pathway involves hydroxylated intermediates, oxidative cleavage of the side chain in other pregnane derivatives has also been reported in microbial transformations. For instance, a Pseudomonas species was shown to cleave the C17-C20 bond of progesterone to yield C19 steroids. nih.gov This demonstrates that enzymatic systems beyond the canonical human steroidogenic pathway are capable of this critical transformation.
Data Tables
Table 1: Substrate Specificity and Products of CYP17A1 and CYP21A2 with Pregnadiene Analogues
| Enzyme | Substrate | Primary Product(s) | Product Ratio (Epoxide:Hydroxylated) | Reference |
| CYP17A1 (Wild-Type) | 16,17-dehydroprogesterone | 16α,17-epoxide and 21-hydroxy product | ~ 1:1 | nih.govacs.org |
| CYP17A1 (A105L Mutant) | 16,17-dehydroprogesterone | 16α,17-epoxide and 21-hydroxy product | ~ 1:5 | nih.govacs.org |
| CYP17A1 (Wild-Type) | 16,17-dehydropregnenolone | 16α,17-epoxide and 21-hydroxy product | ~ 1:4 (Epoxidized:21-hydroxylated) | acs.org |
| CYP21A2 (Wild-Type) | 16,17-dehydroprogesterone | 21-hydroxy product | Trace epoxide formed | acs.orgnih.gov |
Table 2: Key Steroidogenic Enzymes and Their Functions
| Enzyme Name | Gene | Primary Function(s) | Location | Reference |
| Cytochrome P450 Side-Chain Cleavage | CYP11A1 | Converts cholesterol to pregnenolone. | Mitochondria | nih.gov |
| Cytochrome P450 17A1 | CYP17A1 | 17α-hydroxylase and 17,20-lyase activities. | Microsomal | nih.govmedlineplus.gov |
| Cytochrome P450 21A2 | CYP21A2 | 21-hydroxylase activity. | Microsomal | nih.gov |
| P450 Oxidoreductase | POR | Electron donor for microsomal P450s. | Microsomal | nih.gov |
| Cytochrome b₅ | CYB5A | Allosteric effector, enhances 17,20-lyase activity. | Microsomal | nih.gov |
Interrelationships with Other Steroidal 5,7-Dienes
The metabolic landscape of Pregna-5,17(20)-dien-3beta-ol is intricately connected to other steroidal 5,7-dienes, most notably 7-dehydrocholesterol (B119134) (7-DHC) and 7-dehydropregnenolone (7-DHP). These relationships are defined by shared biosynthetic enzymes and branching metabolic pathways.
A novel steroidogenic pathway has been identified where 7-dehydrocholesterol (7-DHC) serves as a precursor for the synthesis of other steroidal 5,7-dienes. plos.org The enzyme cytochrome P450scc (CYP11A1), traditionally known for converting cholesterol to pregnenolone, also efficiently metabolizes 7-DHC. plos.orgnih.gov This action initiates a pathway that produces 7-dehydropregnenolone (7-DHP) through intermediate steps involving 22-hydroxy-7-DHC and 20,22-dihydroxy-7-DHC. plos.orgnih.gov
Once formed, 7-DHP can be further metabolized by other steroidogenic enzymes. Depending on the mammalian species and tissue, 3β-hydroxysteroid dehydrogenase (3β-HSD) or CYP17 can act on 7-DHP. plos.orgnih.gov For instance, in pig adrenals, 7-DHP is metabolized to 17-hydroxy-7-DHP and 7-dehydroprogesterone. nih.gov This indicates that the presence of the 5,7-diene system does not preclude further enzymatic modifications common to the classical steroidogenic pathways.
Furthermore, these steroidal 5,7-dienes, including 7-DHP, can be transported to the skin. plos.org In the skin, exposure to solar radiation can lead to the formation of biologically active vitamin D3 derivatives and other secosteroids. plos.orgnih.gov This highlights a dual significance for these compounds, acting as both intermediates in steroid hormone synthesis and as precursors to vitamin D-like molecules. nih.gov
A series of androsta- and pregna-5,7-dienes have been synthesized and their photoconversion by UVB irradiation has been studied, leading to the formation of 9,10-secosteroids with structures resembling vitamin D. nih.gov This further supports the potential for a diverse range of biological activities stemming from these 5,7-diene precursors. nih.gov
The biosynthesis of Pregna-5,17(20)-dien-3beta-ol and its analogues originates from the action of the cytochrome P450 side-chain cleavage enzyme (P450scc), also known as CYP11A1. plos.orgwikipedia.org This mitochondrial enzyme is the first and rate-limiting step in the synthesis of all mammalian steroid hormones, traditionally catalyzing the conversion of cholesterol to pregnenolone. wikipedia.orgnih.gov
However, research has revealed that P450scc exhibits broader substrate specificity than previously thought. plos.org It can effectively utilize 7-dehydrocholesterol (7-DHC) as a substrate, converting it to 7-dehydropregnenolone (7-DHP) with an efficiency comparable to the conversion of cholesterol to pregnenolone. plos.orgnih.gov This discovery established a new steroidogenic pathway originating from 7-DHC. plos.org
Studies with purified enzymes have demonstrated that 7-DHC can compete effectively with cholesterol for the substrate-binding site on P450scc. plos.orgnih.gov The steroidogenic acute regulatory protein (StAR) is likely involved in transporting 7-DHC to the inner mitochondrial membrane, where P450scc is located, a process analogous to cholesterol transport. plos.orgnih.gov The catalytic efficiency (Vm/Km) of 3β-HSD for 7-DHP is about 40% of that for pregnenolone, indicating that while it is a viable substrate, the conversion rate is somewhat lower. nih.gov
The binding of substrates to P450scc is highly specific, with key features of the cholesterol structure being important for interaction, including the 3β-hydroxyl group and the Δ5-ring configuration. nih.gov The enzyme's active site appears to require planarity and a limited size at the A-B ring juncture. nih.gov While P450scc shows high specificity for the ring system, it exhibits less specificity for the side-chain structure, except in the region where cleavage occurs. nih.gov This flexibility in side-chain recognition allows it to process substrates like 7-DHC.
The table below summarizes the key enzymes and their substrates in the initial steps of these parallel pathways.
| Enzyme | Substrate(s) | Product(s) | Significance |
| P450scc (CYP11A1) | Cholesterol, 7-Dehydrocholesterol (7-DHC) | Pregnenolone, 7-Dehydropregnenolone (7-DHP) | Initiates both classical and alternative steroidogenic pathways. plos.orgnih.gov |
| 3β-HSD | 7-Dehydropregnenolone (7-DHP) | 7-Dehydroprogesterone | Further metabolizes products of the alternative pathway. nih.gov |
| CYP17 | 7-Dehydropregnenolone (7-DHP) | 17-hydroxy-7-DHP | Creates further diversity in steroidal 5,7-diene products. nih.gov |
Photochemical Reactivity of Pregna 5,17 20 Dien 3beta Ol Analogues
Ultraviolet B (UVB) Irradiation-Induced Photoconversion Pathways
The exposure of pregna-5,7-diene analogues to Ultraviolet B (UVB) radiation, typically in the range of 290–320 nm, initiates a cascade of photochemical transformations. This process is analogous to the well-established photoconversion of 7-dehydrocholesterol (B119134) (7-DHC) to previtamin D3. The primary event is the absorption of a photon by the conjugated diene system in the B-ring of the steroid, leading to the electrocyclic ring-opening of the 9,10-bond.
This initial photoreaction is highly dependent on the dose of UVB radiation. Studies on analogues such as pregna-5,7-diene-3β,17α,20-triol have demonstrated that the extent of photoconversion and the distribution of photoproducts are directly influenced by the duration and intensity of the irradiation. nih.gov The process is dynamic, with the initial photoproducts themselves being susceptible to further photochemical and thermal rearrangements.
The photoconversion is typically monitored using techniques like high-performance liquid chromatography (HPLC) equipped with a diode array detector, which allows for the identification and quantification of the various products based on their characteristic UV absorption spectra and retention times. nih.gov Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are then used to confirm the structures of the isolated photoproducts. nih.gov
Generation of Secosteroidal Photoproducts (e.g., Vitamin D-like, Tachysterol-like, Lumisterol-like Structures)
The UVB-induced ring-opening of pregna-5,7-diene analogues results in the formation of 9,10-secosteroids, which are characterized by a broken B-ring. These secosteroids exist as a mixture of geometric isomers, primarily previtamin D-like, tachysterol-like, and lumisterol-like structures. nih.gov
Vitamin D-like (Previtamin D-like) Structures: These are the initial products of the conrotatory ring-opening reaction, resulting in a (Z)-triene system. These structures are thermally unstable and can undergo a nih.gov-sigmatropic hydrogen shift from the C-19 methyl group to C-9 to form the more stable vitamin D-like compounds. In the case of pregna-5,7-diene-3β,17α,20-triol, a previtamin D-like product (pre-D-like) is a major component of the photoproduct mixture. nih.gov
Tachysterol-like Structures: These are (E)-isomers of the previtamin D-like compounds, formed through photoisomerization around the C6-C7 double bond. These tachysterol-like (T-like) products are also significant components of the photomixture and are themselves photolabile. nih.gov
Lumisterol-like Structures: These are stereoisomers of the original reactant, formed by the photochemical closure of the B-ring with an inverted configuration at C-9 and C-10. Lumisterol-like (L-like) products are typically formed in smaller quantities compared to the secosteroidal products. nih.gov
The formation of these distinct secosteroidal and isomerized products has been confirmed through detailed spectroscopic analysis of the photoproducts generated from the UVB irradiation of pregna-5,7-diene-3β,17α,20-triol. nih.gov
Photolytic Dynamics and Product Yields of Pregnadienes
The photochemical transformation of pregnadienes is a dynamic process where the relative concentrations of the starting material and the various photoproducts change over time with continued UVB exposure. The number and character of the products are highly dependent on the UVB dose. nih.gov
Initial low doses of UVB favor the formation of the primary photoproducts: the previtamin D-like, tachysterol-like, and lumisterol-like compounds. As the irradiation time increases, these primary products can absorb UVB radiation and undergo further isomerization or degradation, leading to a more complex mixture.
For the analogue pregna-5,7-diene-3β,17α,20-triol, a 15-minute irradiation period resulted in a specific distribution of products. This demonstrates the time-dependent nature of the photolytic process and provides a snapshot of the product yields at a particular point in the reaction. nih.gov
| Compound | Approximate Yield |
|---|---|
| Pre-Vitamin D-like | 30-35% |
| Tachysterol-like | 20% |
| Substrate (Pregna-5,7-diene-3β,17α,20-triol) | 10% |
| Other Products | Lower Quantities |
It is important to note that these yields are specific to the analogue studied and the experimental conditions used. The photolytic dynamics and product yields for Pregna-5,17(20)-dien-3beta-ol, (E)- would likely follow a similar pattern, but the exact quantitative distribution may vary.
Formation of Oxidized and Trienone Derivatives under Photolytic Conditions
Under conditions of high UVB dosage, the photochemical reactions of pregnadienes can become more complex, leading to the formation of secondary photoproducts, including oxidized derivatives and trienone structures. nih.gov
The prolonged exposure to UVB radiation can provide the energy for oxidation reactions to occur, particularly if molecular oxygen is present. This can lead to the formation of various oxidized derivatives of the primary photoproducts. The exact structures of these oxidized products can vary but may include epoxides, hydroperoxides, or ketones.
Furthermore, at high UVB doses, the formation of a 5,7,9(11)-triene system has been observed in the photolysis of pregna-5,7-diene-3β,17α,20-triol. nih.gov This indicates that the photolytic conditions can induce further dehydrogenation or rearrangement reactions within the steroid nucleus, extending the conjugated system. While not explicitly detailed as a trienone, the formation of such a triene system suggests the potential for subsequent oxidation to a trienone derivative under prolonged or more intense irradiation.
The characterization of these secondary photoproducts is often challenging due to their lower abundance and the complexity of the reaction mixture. However, their formation underscores the intricate nature of the photochemical reactivity of pregnadienes and the importance of controlling irradiation conditions to achieve a desired product distribution.
Advanced Analytical and Spectroscopic Characterization of Pregna 5,17 20 Dien 3beta Ol and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation
The unambiguous determination of the complex three-dimensional structure of Pregna-5,17(20)-dien-3beta-ol, (E)- relies on a combination of high-resolution spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity, stereochemistry, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques for stereochemical assignment)
While specific, detailed 1D and 2D NMR data for Pregna-5,17(20)-dien-3beta-ol, (E)- is not extensively available in the public domain, the structural elucidation of such a steroid would typically involve a suite of NMR experiments.
1D NMR (¹H and ¹³C):
¹H NMR: The proton NMR spectrum would provide crucial information on the chemical environment of each hydrogen atom. Key expected signals would include those for the methyl protons (C18 and C19), the olefinic protons at C5 and C20, and the proton at C3 attached to the hydroxyl group. The chemical shift and multiplicity of the H-3 proton would be indicative of its axial or equatorial orientation, thus confirming the beta stereochemistry of the hydroxyl group. The coupling constants between adjacent protons would help to establish the relative stereochemistry of the ring junctions.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the 21 carbon atoms in the molecule. The chemical shifts of the olefinic carbons (C5, C17, C20) and the carbon bearing the hydroxyl group (C3) would be readily identifiable.
2D NMR: To resolve spectral overlap and definitively assign all proton and carbon signals, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of the spin systems within the steroid's ring structure.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, enabling the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment would show couplings between protons and carbons separated by two or three bonds, which is critical for assigning quaternary carbons and piecing together the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining the stereochemistry. Through-space correlations between protons would provide evidence for their spatial proximity, confirming the stereochemical arrangement at the chiral centers and the (E)-configuration of the double bond at C17(20).
Mass Spectrometry (MS, GC-MS, ESI-MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of Pregna-5,17(20)-dien-3beta-ol, (E)-, as well as for gaining structural insights through the analysis of its fragmentation patterns.
The molecular formula of Pregna-5,17(20)-dien-3beta-ol, (E)- is C₂₁H₃₂O, with a calculated molecular weight of approximately 300.48 g/mol . nih.govechemi.com High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition.
GC-MS: Gas chromatography-mass spectrometry is a common technique for the analysis of volatile steroids. In the NIST (National Institute of Standards and Technology) database, the GC-MS analysis of Pregna-5,17(20)-dien-3beta-ol, (E)- shows characteristic fragment ions. The mass spectrum exhibits notable peaks at m/z 168 and 105, which correspond to specific fragmentation pathways of the steroid nucleus under electron ionization. nih.gov
ESI-MS: Electrospray ionization-mass spectrometry (ESI-MS), a soft ionization technique, would typically be used for the analysis of less volatile derivatives or for liquid chromatography-mass spectrometry (LC-MS) studies. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 301.49. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing further structural information. The fragmentation pattern would be expected to involve the loss of water from the hydroxyl group and characteristic cleavages of the steroid ring system.
Below is a table summarizing the expected and observed mass spectral data:
| Technique | Ion/Fragment | m/z (expected/observed) | Notes |
| HRMS | [M]⁺ | ~300.2453 | Confirms elemental composition |
| ESI-MS | [M+H]⁺ | ~301.49 | Protonated molecule |
| GC-MS | Fragment Ion | 168 | Characteristic fragment |
| GC-MS | Fragment Ion | 105 | Characteristic fragment |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy provides information about the conjugated systems within a molecule. Pregna-5,17(20)-dien-3beta-ol, (E)- contains two isolated double bonds at the C5 and C17(20) positions. These isolated double bonds are expected to result in weak absorption bands (π → π* transitions) in the far UV region, typically below 220 nm. The absence of strong absorption in the 230-280 nm range would confirm the lack of a conjugated diene or enone system, which is consistent with the proposed structure.
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
An X-ray crystallographic analysis would yield:
Absolute Stereochemistry: The unambiguous assignment of the R/S configuration at all chiral centers.
Conformational Details: Precise bond lengths, bond angles, and torsion angles, revealing the conformation of the steroid rings (e.g., chair, boat, envelope) and the geometry of the side chain.
Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, including any hydrogen bonding involving the 3-beta-hydroxyl group.
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are indispensable for verifying the purity of Pregna-5,17(20)-dien-3beta-ol, (E)- and for separating it from potential isomers, such as the (Z)-isomer or other steroidal impurities.
High-Performance Liquid Chromatography (HPLC, RP-HPLC)
High-performance liquid chromatography is the method of choice for the analysis of non-volatile compounds like steroids.
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for the analysis of steroids. A typical RP-HPLC method for Pregna-5,17(20)-dien-3beta-ol, (E)- would involve:
Stationary Phase: A nonpolar column, such as a C18 or C8 bonded silica.
Mobile Phase: A polar solvent mixture, typically a gradient of water and an organic modifier like acetonitrile (B52724) or methanol.
Detection: A UV detector set at a low wavelength (e.g., 205-215 nm) due to the lack of a strong chromophore, or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer.
The retention time of the compound would be a key identifier under specific chromatographic conditions. The method would be validated for linearity, precision, accuracy, and specificity to ensure it is suitable for quantitative purity analysis. Isocratic or gradient elution could be optimized to achieve baseline separation from any related impurities or isomers.
A hypothetical HPLC purity analysis is summarized in the table below:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | e.g., 70% B to 100% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected Purity | ≥95% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a complex mixture. The process involves a gas chromatograph, which vaporizes the sample and separates its constituents based on their volatility and interaction with a stationary phase in a capillary column. As the separated compounds elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This spectrum serves as a molecular fingerprint, allowing for precise identification.
In the analysis of steroidal mixtures, such as those derived from natural product extracts or synthetic reaction products, GC-MS is an indispensable tool. imrpress.compeerj.com It allows for the profiling of various phytoconstituents, including terpenes, fatty acids, and steroids like pregnane (B1235032) derivatives. imrpress.com For instance, the analysis of plant extracts may reveal the presence of numerous related compounds, and GC-MS can effectively distinguish between them. peerj.com The general procedure involves injecting a diluted sample into the GC system, where it is vaporized. The oven temperature is programmed to increase gradually, allowing compounds to separate along the column. The mass spectrometer then detects the eluting compounds, providing data for both qualitative and quantitative analysis. imrpress.com
For the specific compound (E)-Pregna-5,17(20)-dien-3beta-ol, reference mass spectral data is available in spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). nih.gov This data is crucial for the positive identification of the compound in unknown samples. The derivatization of sterols, for example by trimethylsilylation (TMS), is a common practice in GC-MS analysis to increase their volatility and improve chromatographic separation. nist.gov
Table 1: NIST GC-MS Data for Pregna-5,17(20)-dien-3beta-ol, (E)- nih.gov
| Parameter | Value |
| NIST Number | 48113 |
| Library | Main library |
| Total Peaks | 168 |
| m/z Top Peak | 91 |
| m/z 2nd Highest | 105 |
| m/z 3rd Highest | 79 |
Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Studies
Computational chemistry and molecular modeling have become essential tools in drug discovery and chemical biology, providing insights into the relationship between a molecule's three-dimensional structure and its biological activity (Structure-Activity Relationship, SAR). unifap.brmdpi.com These methods allow researchers to visualize molecules, calculate their physicochemical properties, and simulate their interactions with biological targets like proteins. By understanding these interactions at a molecular level, scientists can rationally design more potent and selective compounds.
The biological activity of a steroid is intrinsically linked to its three-dimensional shape and flexibility. Conformational energy calculations are employed to determine the stable, low-energy conformations that a molecule is likely to adopt. For derivatives of Pregna-5,17(20)-diene, the geometry of the side chain at C17 is of particular interest.
A study involving molecular modeling of 17(20)E- and 17(20)Z-isomeric amides of pregna-5,17(20)-diene revealed significant differences in their conformational preferences. nih.govdntb.gov.ua Analysis of the low-energy conformers showed that the (E)-isomers typically exhibit three main energy minima. nih.govdntb.gov.ua In contrast, the corresponding (Z)-isomers were found to have only one or two pools of low-energy conformations. nih.govdntb.gov.ua This difference in conformational landscape can have profound implications for how these molecules fit into a protein's binding site.
Molecular dynamics (MD) simulations provide further insight by modeling the movement of atoms in a molecule over time. These simulations can reveal the dynamic stability of a ligand when bound to a protein and the nature of their interactions, which is crucial for predicting binding affinity. mdpi.com
Table 2: Conformational Minima of Pregna-5,17(20)-dien-21-oyl Amide Isomers nih.govdntb.gov.ua
| Isomer | Number of Main Energy Minima | Most Occupied Minimum (Dihedral Angle θ C17=C20-C21=O) |
| 17(20)E-isomers | 3 | ~ 0° |
| 17(20)Z-isomers | 1 or 2 | Not specified |
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is instrumental in screening virtual libraries of compounds and in understanding the molecular basis of inhibition. The enzyme 17α-hydroxylase-17,20-lyase (CYP17A1) is a key target in the treatment of androgen-dependent cancers, and derivatives of Pregna-5,17(20)-dien-3beta-ol have been investigated as potential inhibitors. researchgate.netnih.gov
Molecular docking studies of novel oxazoline-containing derivatives of (E)-Pregna-5,17(20)-diene into the active site of human CYP17A1 have provided detailed insights into their binding mode. researchgate.netnih.gov These studies revealed that upon binding, the energetically favored (E)-isomer can isomerize to the less favorable (Z)-isomer to achieve optimal interaction with the heme iron in the enzyme's active site. researchgate.net The steroid core of the different derivatives was found to occupy a similar position within the active site, while the structure of the side chain significantly influenced the binding energy and orientation relative to the heme group. researchgate.net
Specifically, the nitrogen atom of the oxazoline (B21484) ring in one derivative was found to coordinate with the heme iron, similar to the pyridine (B92270) nitrogen of the established inhibitor Abiraterone (B193195). nih.gov The presence of bulky substituents on the oxazoline ring was shown to hinder this coordination and reduce the binding affinity. researchgate.netnih.gov These findings highlight how molecular modeling can guide the design of more effective enzyme inhibitors by identifying key structural features required for potent interaction.
Table 3: Comparative Docking Results of CYP17A1 Inhibitors nih.gov
| Compound | Description | Docking Observations | Inhibitory Activity (IC50) |
| Compound 1 | 2'-{[(E)-3β-hydroxyandrost-5-en-17-ylidene]methyl}-4',5'-dihydro-1',3'-oxazole | Steroid fragment occupies a position close to Abiraterone. Oxazoline cycle coordinates with heme iron. Preferred docked position corresponds to the Z-isomer. | 0.9 ± 0.1 µM |
| Compound 2 | 2'-{[(E)-3β-hydroxyandrost-5-en-17-ylidene]methyl}-4',4'-dimethyl-4',5'-dihydro-1',3'-oxazole | Presence of 4'-substituents prevents coordination of oxazoline nitrogen with heme iron, worsening the docking score. | 13 ± 1 µM |
| Abiraterone | 17-(pyridin-3-yl)androsta-5,16-dien-3β-ol (Reference Inhibitor) | Pyridine cycle coordinates with heme iron. | 1.3 ± 0.1 µM |
Advanced Research on Pregna 5,17 20 Dien 3beta Ol Derivatives As Molecular Probes and Enzyme Modulators
Design and Synthesis of Novel Pregnadiene Derivatives for Biochemical Probes
The development of novel pregnadiene derivatives as biochemical probes is a key area of research, aiming to create tools for visualizing and understanding cellular processes. The core strategy often involves the functionalization of the Pregna-5,17(20)-dien-3beta-ol backbone with moieties that confer specific properties, such as fluorescence, for imaging applications.
A facile synthetic route starting from pregnenolone (B344588) has been established to create a series of [17(20)Z]- and [17(20)E]-isomeric 3β-hydroxy-pregna-5,17(20)-dien-21-oyl amides and [17(20)E]-3β-hydroxy-2-[pregna-5,17(20)-dien-20-yl]-oxazolines. nih.gov This synthesis involves the transformation of pregnenolone into 17α-bromo-21-iodo-3β-acetoxypregn-5-en-20-one, followed by reactions with various amino alcohols and subsequent cyclization and deprotection steps. nih.gov The distinct spatial arrangement of the nitrogen-containing substituents in the E and Z isomers allows for their clear identification using NMR spectroscopy. nih.gov
The design of these molecular probes is not limited to synthetic accessibility but also considers their potential for biological imaging. The incorporation of fluorophores is a common strategy. For instance, dansyl chloride, a non-fluorescent reagent, reacts with amines to yield highly fluorescent derivatives, a principle that can be applied to pregnadiene scaffolds to create fluorescent probes. mdpi.com The development of such probes is guided by the need for properties like large Stokes shifts, high photoluminescence quantum yields, and emission in the red or infrared spectrum to minimize background interference from biological tissues. nih.gov
Furthermore, the design of bimodal probes, which combine features for multiple imaging techniques like magnetic resonance imaging (MRI) and optical imaging, represents a more advanced approach. nih.gov This can be achieved by functionalizing the pregnadiene core with both a paramagnetic agent and a fluorescent molecule. nih.gov The ultimate goal is to create target-specific molecular imaging probes that exhibit a high target-to-background ratio, enabling clear visualization of specific cellular components or processes. nih.gov
Structure-Activity Relationship Studies for Pregnadiene-based Enzyme Inhibitors
A significant focus of pregnadiene research is the development of derivatives that can act as potent and specific inhibitors of enzymes involved in steroid biosynthesis. Understanding the relationship between the chemical structure of these derivatives and their inhibitory activity is crucial for designing more effective therapeutic agents.
Cytochrome P450 17A1 (CYP17A1) is a key enzyme in androgen biosynthesis, possessing both hydroxylase and lyase activities. The lyase activity is particularly important for the production of precursors to androgens. Abiraterone (B193195), a potent inhibitor of CYP17A1, serves as a benchmark for the development of new inhibitors. Research has shown that modifications to the pregnane (B1235032) scaffold can significantly impact inhibitory potency and selectivity.
For example, studies on abiraterone analogues have revealed that the presence and nature of substituents at various positions of the steroid nucleus are critical for activity. The introduction of a 17-(3-pyridyl) group is a key feature for potent CYP17A1 inhibition. Structure-activity relationship (SAR) studies have explored the impact of modifications at other positions, such as the C3 and C16, to optimize inhibitory effects.
| Compound | Modification | Target Enzyme | IC50 (nM) |
|---|---|---|---|
| Abiraterone | 17-(3-pyridyl) group | CYP17A1 (lyase) | 2.7 |
| Galeterone (VN/124-1) | 17-(1H-benzimidazol-1-yl) group | CYP17A1 (lyase) | 24 |
Understanding how these pregnadiene derivatives inhibit their target enzymes is fundamental to their development. The mechanism of inhibition for many potent CYP17A1 inhibitors involves the coordination of a nitrogen atom in the substituent at C17 (e.g., the pyridine (B92270) ring in abiraterone) to the heme iron atom within the active site of the enzyme. This coordination blocks the binding of the natural substrate, pregnenolone or progesterone (B1679170), thereby inhibiting the enzyme's catalytic activity.
Kinetic studies are essential to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For many CYP17A1 inhibitors, a competitive or mixed-type inhibition pattern is observed, indicating that the inhibitor competes with the substrate for binding to the enzyme's active site.
Mechanistic Insights into Cellular Effects of Pregnadiene Derivatives (e.g., effects on androgen receptor signaling in cell lines)
Beyond direct enzyme inhibition, the cellular effects of pregnadiene derivatives are a critical area of investigation. In the context of prostate cancer, for example, the androgen receptor (AR) is a primary driver of tumor growth. Therefore, understanding how these compounds affect AR signaling is crucial.
In androgen-sensitive LNCaP prostate cancer cells, certain 3β-hydroxy-pregna-5,17(20)-dien-21-oyl amides and their oxazoline (B21484) derivatives have been shown to potently stimulate cell proliferation at low nanomolar concentrations. nih.gov This suggests that while some derivatives may inhibit androgen synthesis, they or their metabolites could also interact with the AR, potentially acting as agonists.
Conversely, other derivatives, such as galeterone, exhibit a dual mechanism of action. Not only do they inhibit CYP17A1, but they also act as androgen receptor antagonists, directly blocking AR signaling. This multi-targeted approach can be particularly effective in overcoming resistance mechanisms that may arise from single-target therapies.
| Compound | Cell Line | Effect | Mechanism |
|---|---|---|---|
| 3β-hydroxy-pregna-5,17(20)-dien-21-oyl amides | LNCaP | Stimulated proliferation | Potential AR agonism nih.gov |
| Galeterone | Prostate Cancer Cells | Inhibition of proliferation | CYP17A1 inhibition and AR antagonism |
Future Directions in Pregnadiene Research and Potential Applications in Chemical Biology
The field of pregnadiene research continues to evolve, with several exciting future directions. A key area of development is the creation of more sophisticated molecular probes. This includes the design of "smart" probes that exhibit a change in their fluorescent properties upon binding to a target enzyme or receptor, allowing for real-time monitoring of molecular interactions within living cells.
Furthermore, the development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule, is a promising avenue. A pregnadiene derivative could be designed to both inhibit a key enzyme like CYP17A1 and carry an imaging agent (e.g., a radionuclide for PET or SPECT imaging), allowing for simultaneous treatment and monitoring of disease progression.
In the broader context of chemical biology, pregnadiene derivatives serve as powerful tools to dissect complex biological pathways. By designing highly specific inhibitors for different steroidogenic enzymes, researchers can selectively block particular steps in steroid synthesis and study the downstream consequences. This can provide valuable insights into the roles of different steroids in health and disease.
The versatility of the pregnadiene scaffold, coupled with advances in synthetic chemistry and molecular imaging, ensures that these compounds will remain at the forefront of research in medicinal chemistry and chemical biology for years to come.
Q & A
Q. What are the established synthetic pathways for Pregna-5,17(20)-dien-3β-ol, (E)-, and how can intermediates be characterized?
Methodological Answer: The compound is synthesized via reduction and allylic rearrangement of 16-dehydroprogesterone (16-DPA). Key intermediates, such as 5,17(20)-pregnadiene-3β,16-diol, are generated through catalytic hydrogenation and characterized via nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, Oppenauer oxidation of intermediates can yield E/Z isomeric mixtures, which are separable via column chromatography and validated using high-performance liquid chromatography (HPLC) .
Q. How can researchers confirm the stereochemical configuration of Pregna-5,17(20)-dien-3β-ol, (E)- and its isomers?
Methodological Answer: X-ray crystallography and NOESY (Nuclear Overhauser Effect Spectroscopy) NMR are critical for resolving stereochemistry. Computational methods (e.g., density functional theory, DFT) can predict dihedral angles and energy minima for E vs. Z isomers. For instance, 17(20)E-isomers exhibit distinct dihedral angles (e.g., θ20,21 ≈ 0°) compared to Z-isomers, which adopt alternative conformations .
Q. What analytical techniques are recommended for purity assessment of this compound?
Methodological Answer: Combined use of gas chromatography-mass spectrometry (GC-MS), HPLC with UV/Vis detection, and infrared (IR) spectroscopy ensures purity. Reference standards from authoritative databases (e.g., NIST Chemistry WebBook) provide retention indices and spectral libraries for cross-validation .
Advanced Research Questions
Q. How do E vs. Z isomers of Pregna-5,17(20)-dien-3β-ol influence interactions with nuclear receptors like LXRβ?
Methodological Answer: Molecular docking studies reveal that E-isomers bind more effectively to the ligand-binding domain of LXRβ due to favorable conformational alignment. For example, E-isomers stabilize hydrogen bonds with residues like Arg319 and Tyr327, while Z-isomers exhibit steric clashes. In vitro assays (e.g., triglyceride biosynthesis in HepG2 cells) confirm functional differences, where E-isomers show 2–3-fold higher activity .
Q. How can researchers resolve contradictions between synthetic yields and bioactivity data for this compound?
Methodological Answer: Synthetic protocols often yield E/Z mixtures (e.g., 4:1 via Oppenauer oxidation), but bioactivity studies may focus on isolated E-isomers. Statistical design of experiments (DoE) can optimize reaction conditions (e.g., temperature, catalyst) to favor the active isomer. Activity-guided fractionation coupled with LC-MS/MS ensures biological validation of purified isomers .
Q. What strategies are effective for designing in silico models to predict the compound’s enzyme inhibition potential (e.g., CYP17A1)?
Methodological Answer: Structure-activity relationship (SAR) models integrate quantum mechanical calculations (e.g., molecular electrostatic potentials) and molecular dynamics (MD) simulations. For CYP17A1 inhibition, docking into the heme-binding pocket (residues Phe114, Met374) and free-energy perturbation (FEP) calculations predict binding affinities. Experimental validation via cytochrome P450 inhibition assays (e.g., Vivid® substrates) refines these models .
Q. How can researchers address discrepancies in isomer stability under physiological conditions?
Methodological Answer: Accelerated stability studies (e.g., pH 7.4 buffer at 37°C) with LC-MS monitoring quantify isomer interconversion. Kinetic modeling (e.g., Arrhenius plots) identifies degradation pathways. For instance, Z-isomers may isomerize to E forms under UV light, requiring light-protected storage for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
